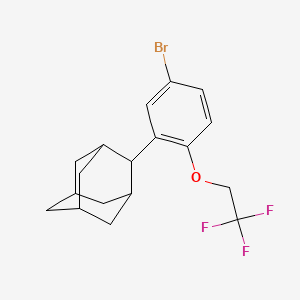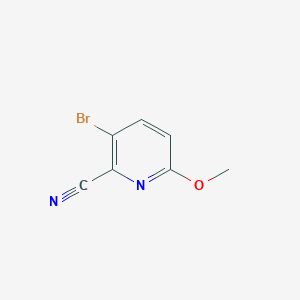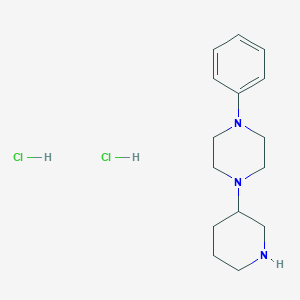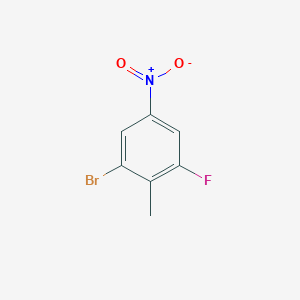
2-Bromo-6-fluoro-4-nitrotoluene
Vue d'ensemble
Description
2-Bromo-6-fluoro-4-nitrotoluene is a derivative of nitrotoluene . It has a molecular weight of 234.02 .
Synthesis Analysis
The synthesis of 2-Bromo-6-fluoro-4-nitrotoluene involves the regioselective bromination of o-nitrotoluene . The synthesis process also involves the use of 4-fluoro-2-nitrotoluene .Molecular Structure Analysis
The molecular formula of 2-Bromo-6-fluoro-4-nitrotoluene is C7H5BrFNO2 . The InChI code is 1S/C7H5BrFNO2/c1-4-6(8)2-5(9)3-7(4)10(11)12/h2-3H,1H3 .Chemical Reactions Analysis
2-Bromo-6-nitrotoluene has been used as a starting reagent in the total synthesis of N-acetyl methyl ester of (±)-clavicipitic acids and in the synthesis of carbazomadurin A, a highly oxygenated neuronal cell protecting carbazole alkaloid .Physical And Chemical Properties Analysis
2-Bromo-6-fluoro-4-nitrotoluene has a predicted boiling point of 259.4±35.0 °C and a predicted density of 1.696±0.06 g/cm3 . It is stored at ambient temperature and is available in the form of fused chunks or crystalline powder .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Medical Intermediates : 2-Bromo-6-fluoro-4-nitrotoluene is prepared from 2-Amino-6-nitrotoluene through a series of reactions, including Gattermann diazonium salt substitution, reduction, and Schiemann reactions, indicating its importance as a medical intermediate with a yield of 51.8% (Li Jiang-he, 2010).
- Density Functional Theory Studies : Vibrational spectra of 2-fluoro 5-nitrotoluene and 2-bromo 5-nitrotoluene have been analyzed through quantum chemical calculations, demonstrating their applications in spectroscopic studies and chemical analysis (V. Krishnakumar et al., 2013).
Material Science and Environmental Applications
- Detection of Nitroaromatic Compounds : Pyrene functionalized polysiloxanes have shown high selectivity and sensitivity to nitroaromatic compounds like 4-Nitrotoluene, suggesting applications in environmental monitoring and safety (Zhiming Gou et al., 2019).
- Solid Acid Catalysts for Nitration : The nitration of fluorotoluenes, including 2-fluoro-5-nitrotoluene, using solid acid catalysts presents a regioselective, clean, and environmentally friendly process for the synthesis of nitro compounds (S. Maurya et al., 2003).
Analytical Chemistry Applications
- Surface-Enhanced Raman Spectroscopy (SERS) : Gold nanoparticle arrays have been used as SERS substrates for the label-free detection of nitroexplosives, showcasing potential applications in security and forensic analysis (Xiaojuan Liu et al., 2011).
Safety And Hazards
The compound is classified under GHS07. The hazard statements include H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
Orientations Futures
Propriétés
IUPAC Name |
1-bromo-3-fluoro-2-methyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWYQLDIZKUNNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-fluoro-2-methyl-5-nitrobenzene | |
CAS RN |
207110-34-7 | |
| Record name | 2-Bromo-6-fluoro-4-nitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


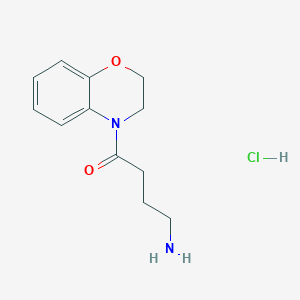
![7-Methyl-6-nitro-imidazo[1,2-a]pyridine](/img/structure/B1523304.png)
![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523307.png)
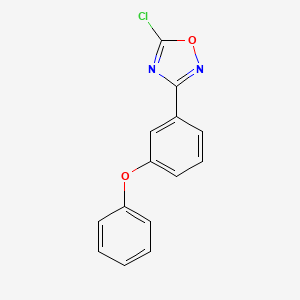

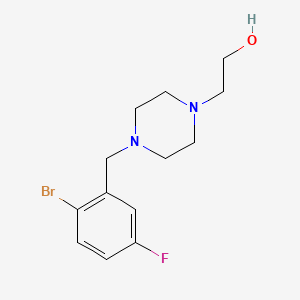
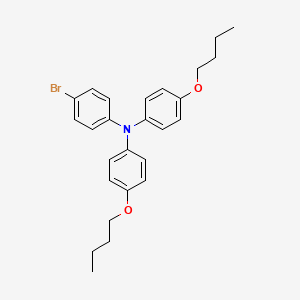
![3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B1523316.png)
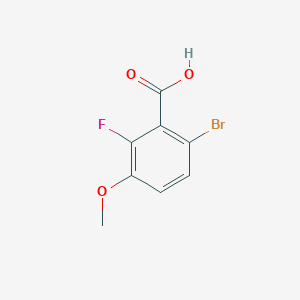
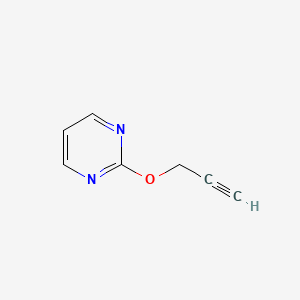
![5-Acetylamino-6-amino-3-methyluracil-[13C4,15N3] (AAMU)](/img/structure/B1523319.png)
